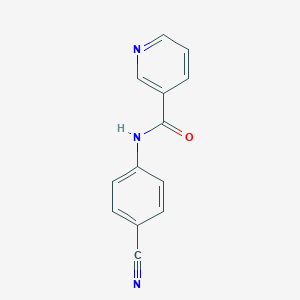
N-(4-cyanophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)nicotinamide (CPN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPN is a member of the nicotinamide family and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-cyanophenyl)nicotinamide is not fully understood. However, it has been suggested that N-(4-cyanophenyl)nicotinamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-cyanophenyl)nicotinamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties, as well as antioxidant activity. Additionally, N-(4-cyanophenyl)nicotinamide has been found to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. N-(4-cyanophenyl)nicotinamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using N-(4-cyanophenyl)nicotinamide in lab experiments is its ease of synthesis and purification. Additionally, N-(4-cyanophenyl)nicotinamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using N-(4-cyanophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(4-cyanophenyl)nicotinamide. One area of interest is the development of new drugs based on N-(4-cyanophenyl)nicotinamide, particularly for the treatment of inflammation and cancer. Additionally, N-(4-cyanophenyl)nicotinamide may have potential applications in the development of new antibiotics and metal-organic frameworks. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl)nicotinamide and its effects on various biological systems.
合成法
N-(4-cyanophenyl)nicotinamide can be synthesized through a simple two-step reaction involving the condensation of 4-cyanobenzoic acid with nicotinamide in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is a white crystalline solid, which can be further purified through recrystallization.
科学的研究の応用
N-(4-cyanophenyl)nicotinamide has been found to exhibit various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(4-cyanophenyl)nicotinamide has also been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, N-(4-cyanophenyl)nicotinamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
特性
製品名 |
N-(4-cyanophenyl)nicotinamide |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC名 |
N-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |
InChIキー |
DOUSPYHNWACVRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
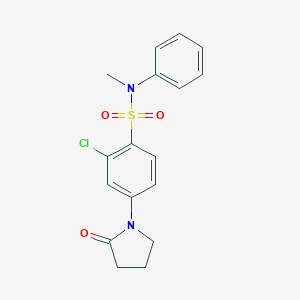
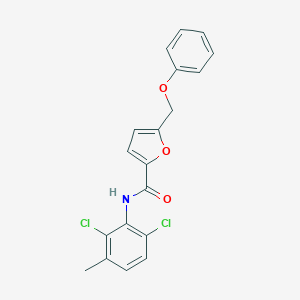
![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
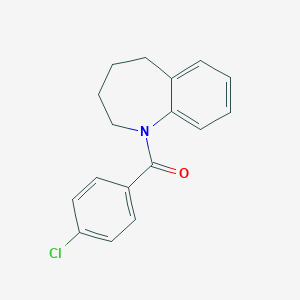
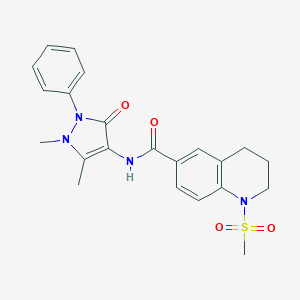
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
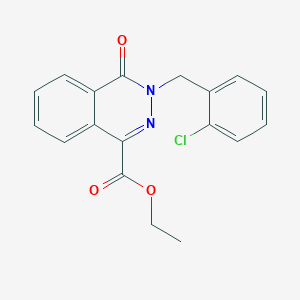
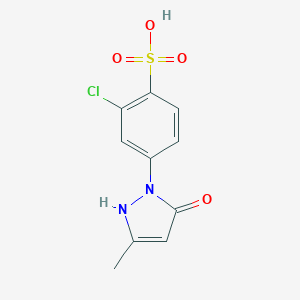
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)